2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone, commonly known as CP-122,721, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
CP-122,721 acts as a selective antagonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. The 5-HT2A receptor is involved in the regulation of serotonin release and is a target for many psychiatric drugs. CP-122,721 binds to the 5-HT2A receptor and blocks its activity, leading to a decrease in serotonin release. This mechanism of action is believed to be responsible for the anxiolytic and anti-depressant effects of CP-122,721.
Biochemical and Physiological Effects:
CP-122,721 has been shown to have anxiolytic and anti-depressant effects in animal models. It has also been shown to reduce drug-seeking behavior in rats, suggesting its potential use in the treatment of drug addiction. CP-122,721 has been found to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which is a brain region involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-122,721 is a relatively selective antagonist of the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various psychiatric disorders. However, like many other drugs, CP-122,721 has limitations in terms of its pharmacokinetic properties, such as poor solubility and bioavailability. These limitations can make it difficult to administer CP-122,721 in animal models, and may limit its potential use in clinical trials.
Direcciones Futuras
There are several future directions for the study of CP-122,721. One potential direction is to investigate its potential use in the treatment of drug addiction and withdrawal symptoms. Another direction is to explore its mechanism of action in greater detail, particularly its effects on other neurotransmitter systems such as dopamine and norepinephrine. Additionally, further research is needed to optimize the pharmacokinetic properties of CP-122,721 to improve its efficacy and potential use in clinical trials.
Conclusion:
In conclusion, CP-122,721 is a promising compound that has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. Its selective antagonism of the 5-HT2A receptor makes it a useful tool for studying the role of this receptor in psychiatric disorders. However, further research is needed to optimize its pharmacokinetic properties and explore its potential use in the treatment of drug addiction and withdrawal symptoms.
Métodos De Síntesis
CP-122,721 can be synthesized through a multi-step process starting from 4-chlorobenzaldehyde and 1-piperazine. The first step involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 4-(4-chlorophenyl)-3-buten-2-one. This intermediate is then reacted with 1-piperazine in the presence of sodium ethoxide to form CP-122,721.
Aplicaciones Científicas De Investigación
CP-122,721 has been studied extensively for its potential use in the treatment of various neurological and psychiatric disorders such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and anti-depressant effects in preclinical studies. CP-122,721 has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-11-10-14(21)18-15(17-11)20-8-6-19(7-9-20)13-4-2-12(16)3-5-13/h2-5,10H,6-9H2,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKJDTLACPLWET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.